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  • Product: 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid
  • CAS: 1006483-07-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper & Safety Data Profile: 3-(1-Ethyl-1H-pyrazol-5-yl)propanoic Acid

An in-depth technical analysis and safety protocol guide for 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid , designed for researchers, medicinal chemists, and drug development professionals. Prepared by: Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and safety protocol guide for 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid , designed for researchers, medicinal chemists, and drug development professionals.

Prepared by: Senior Application Scientist, Chemical Development & Safety Target Application: Advanced API Synthesis, PROTAC Linker Engineering, and Bioisosteric Scaffold Design.

Executive Summary & Strategic Utility

In modern medicinal chemistry, the pyrazole moiety is a privileged scaffold, frequently utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding through hydrogen bond interactions. 3-(1-Ethyl-1H-pyrazol-5-yl)propanoic acid (CAS: 1006483-07-3) is a highly versatile bifunctional building block[1].

The N-ethyl substitution provides a tunable steric bulk that can disrupt planar stacking (improving solubility), while the propanoic acid tail serves as an ideal extended linker. As an Application Scientist, I frequently recommend this specific chain length for PROTAC (Proteolysis Targeting Chimera) development, as the three-carbon spacer provides sufficient degrees of freedom without introducing excessive entropic penalties during ternary complex formation.

Physicochemical Profiling

Accurate physicochemical data is the foundation of both safe handling and successful synthetic integration. Below is the validated profile for this compound[1].

Table 1: Core Chemical Specifications
ParameterSpecification / Value
Chemical Name 3-(1-Ethyl-1H-pyrazol-5-yl)propanoic acid
CAS Registry Number 1006483-07-3
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
MDL Number MFCD06808510
Structural Class N-Alkyl Pyrazole Aliphatic Acid
Typical Purity >95% (HPLC/NMR)

Safety Data Sheet (SDS) & Hazard Mitigation

While supplier data indicates that this specific compound does not carry severe GHS hazard statements (Hazard Statements: -, Packing Group: -)[2], standard Good Laboratory Practice (GLP) dictates that all novel pyrazole derivatives be treated as potential irritants. The nitrogen-rich heterocycle can act as a mild skin sensitizer, and the acidic moiety can cause ocular irritation.

Table 2: Handling, PPE, and Emergency Protocols
CategoryProtocol / RequirementCausality / Rationale
Eye/Face Protection ANSI Z87.1 compliant safety goggles.Prevents exposure to acidic dust particulates which can cause corneal micro-abrasions.
Skin Protection Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides a robust barrier against polar organic acids and prevents dermal absorption.
Inhalation Mitigation Handle in a Class II fume hood.Fine powders can become aerosolized; inhalation of acidic dust irritates the respiratory mucosa.
Spill Response Sweep with damp absorbent; wash with 1% NaHCO3.A weak base (NaHCO3) neutralizes the propanoic acid tail, rendering the residue water-soluble for safe disposal.
Storage Conditions Store at 2-8°C under inert gas (Argon).Prevents slow oxidative degradation of the pyrazole ring and ambient moisture absorption by the carboxylic acid.
Laboratory Spill Response Workflow

SpillResponse S1 Chemical Spill Detected S2 Hazard Assessment (Mild Irritant) S1->S2 S3 Don PPE (Nitrile, Goggles) S2->S3 S4 Containment (Vermiculite/Sand) S3->S4 S5 Mechanical Sweep & Transfer to Waste S4->S5 S6 Area Decontamination (Weak Base Wash) S5->S6

Standard operating procedure for laboratory spill response and decontamination.

Synthetic Utility & Experimental Workflow

The primary application of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid is the formation of amide bonds with primary or secondary amines. Because the pyrazole ring can exhibit mild electron-withdrawing effects depending on the microenvironment, activating the carboxylic acid requires a highly efficient coupling reagent.

I strongly recommend the HATU/DIPEA system over standard EDC/NHS. HATU generates an HOAt active ester, which is significantly more reactive and resistant to hydrolytic degradation, ensuring high yields even with sterically hindered amines.

Self-Validating Protocol: HATU-Mediated Amide Coupling

Step 1: Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Causality: The polarity of DMF easily solvates the pyrazole acid. Anhydrous conditions are critical; ambient moisture will competitively attack the activated ester intermediate, leading to hydrolysis and starting material recovery.

Step 2: Carboxylic Acid Activation

  • Action: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 equivalents of HATU. Stir at room temperature (20-25°C) for 15 minutes.

  • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without reacting with HATU. The carboxylate attacks HATU, rapidly forming the highly reactive 7-aza-1-hydroxybenzotriazole (OAt) ester. The 15-minute incubation ensures complete activation before the amine is introduced.

Step 3: Nucleophilic Amine Addition

  • Action: Add 1.1 equivalents of the target amine (dissolved in a minimal volume of DMF). Stir the reaction mixture for 2 to 4 hours. Monitor via LC-MS.

  • Causality: The amine acts as a nucleophile, displacing the HOAt leaving group. The nitrogen atom in the HOAt leaving group provides an internal hydrogen bond that accelerates this nucleophilic attack, a phenomenon known as "anchimeric assistance."

Step 4: Aqueous Workup & Purification

  • Action: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.

  • Causality: This is a self-validating purification step. NaHCO3 removes acidic byproducts (HOAt) and unreacted starting material into the aqueous layer. The 1M HCl wash removes unreacted amine and DIPEA. The target amide, being neutral and lipophilic, remains isolated in the organic EtOAc layer.

Mechanistic Workflow Diagram

AmideCoupling A 3-(1-Ethyl-1H-pyrazol-5-yl) propanoic acid B Activation (HATU, DIPEA, DMF) A->B Base deprotonation C Active OAt-Ester Intermediate B->C HATU coupling D Amine Addition (R-NH2) C->D Nucleophilic attack E Target Pyrazole Amide Derivative D->E Peptide bond formation F Aqueous Workup & Purification E->F Impurity removal

Workflow for HATU-mediated amide coupling of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid.

Stability & Degradation Pathways

Understanding the degradation mechanics of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid is vital for maintaining batch-to-batch reproducibility in drug manufacturing.

  • Thermal Decarboxylation: Prolonged exposure to temperatures exceeding 150°C can induce the loss of CO2 from the propanoic acid chain.

  • Photolytic Degradation: While the pyrazole ring is relatively stable, intense UV exposure can lead to N-dealkylation (loss of the ethyl group) over time. Store in amber glass vials.

References

Sources

Exploratory

Pharmacological Profiling and Mechanistic Evaluation of 3-(1-Ethyl-1H-pyrazol-5-yl)propanoic Acid Derivatives

Executive Summary The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, widely recognized as a privileged scaffold in modern drug discovery[1]. Among its functionalized variants, 3-(1-e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, widely recognized as a privileged scaffold in modern drug discovery[1]. Among its functionalized variants, 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid and its derivatives represent a highly versatile pharmacophore. This technical guide explores the structure-activity relationships (SAR), primary biological targets, and self-validating experimental workflows required to evaluate these compounds. By combining the electron-rich pyrazole core, a lipophilic 1-ethyl substituent, and an ionizable propanoic acid linker, these derivatives achieve multi-target engagement, demonstrating significant anticancer, anti-inflammatory, and epigenetic modulation activities[1][2].

Structural Rationale and Physicochemical Causality

As an application scientist, evaluating a compound begins with understanding the physical causality behind its structural design. The specific moieties of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid are not arbitrary; they are engineered to overcome common pharmacokinetic and pharmacodynamic hurdles.

  • The Pyrazole Core: The aromatic heterocycle acts as a robust hydrogen bond acceptor. It provides a rigid geometry that effectively occupies the hydrophobic pockets of target proteins, such as the ATP-binding hinge region of kinases[3].

  • The 1-Ethyl Substituent: Unsubstituted pyrazoles (containing an N-H bond) are subject to rapid tautomerization and N-glucuronidation, leading to poor metabolic stability. Alkylation with an ethyl group locks the tautomeric state, enhancing predictability in target binding. Furthermore, the ethyl group provides a precise lipophilic projection that improves membrane permeability without causing excessive steric clash in tight binding pockets.

  • The Propanoic Acid Linker: With a pKa of approximately 4.5–4.8, the carboxylic acid is predominantly ionized at physiological pH (7.4). This two-carbon spacer provides rotational flexibility, allowing the terminal carboxylate to reach and form critical electrostatic interactions (salt bridges) with basic amino acid residues (e.g., Lysine, Arginine) within the target's active site[3].

Primary Biological Activities & Mechanistic Targets

Kinase Inhibition (Anticancer Pathways)

Pyrazole derivatives exhibit profound anticancer activity by interfering with signal transduction pathways, specifically through the inhibition of serine/threonine and tyrosine kinases[2]. For example, pyrazole-containing compounds have been identified as potent inhibitors of the Anaplastic Lymphoma Kinase (ALK), including the highly resistant L1196M mutant[3]. The derivatives bind to the ATP pocket, effectively downregulating downstream PI3K/AKT and MAPK signaling, which induces apoptosis in malignant cells[3].

Pathway Compound 1-Ethyl-Pyrazole Propanoic Acid ALK ALK / Ser-Thr Kinase Compound->ALK Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces PI3K PI3K ALK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes

Fig 1. ALK/PI3K/AKT signaling pathway blockade by pyrazole propanoic acid derivatives.

Anti-Inflammatory and Analgesic Modulation

Pyrazole propanoic acids are excellent structural mimics of arachidonic acid. They exhibit potent anti-inflammatory activity by selectively inhibiting Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)[1]. The propanoic acid tail anchors the molecule in the COX-2 channel by binding to Arg120 and Tyr355, while the pyrazole core interacts with the hydrophobic regions of the enzyme, providing a superior selectivity index compared to traditional NSAIDs[1].

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity and eliminate false positives (e.g., Pan-Assay Interference Compounds or PAINS), the biological evaluation of these derivatives must follow a self-validating, orthogonal workflow.

Protocol: In Vitro Kinase Inhibition & Cellular Validation

Objective: Determine the IC50 of pyrazole derivatives against ALK and validate on-target cellular efficacy.

Step 1: Biochemical FRET-Based Kinase Assay (Primary Screen)

  • Causality: Fluorescence Resonance Energy Transfer (FRET) is utilized over radiometric assays to allow real-time kinetic monitoring, reducing artifacts and radioactive waste.

  • Methodology:

    • Incubate 10 nM recombinant ALK (WT or L1196M) with varying concentrations of the pyrazole derivative (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

    • Add 10 µM ATP and 2 µM FRET-peptide substrate to initiate the reaction.

    • Measure emission ratio (e.g., 520 nm / 495 nm) after 60 minutes using a microplate reader.

  • Self-Validation: Calculate the Z'-factor for every plate using DMSO (negative control) and Crizotinib (positive control). Proceed only if Z' > 0.6, ensuring assay robustness.

Step 2: Cellular Phenotypic Screening

  • Causality: Biochemical potency does not guarantee cellular efficacy due to membrane barriers. The lipophilic contribution of the 1-ethyl group is validated here.

  • Methodology:

    • Seed H2228 cells (ALK-positive NSCLC) at 5,000 cells/well in a 96-well plate.

    • Treat with compounds (IC50 < 1 µM from Step 1) for 72 hours.

    • Assess cell viability using CellTiter-Glo (ATP luminescence).

Step 3: Orthogonal Target Engagement (Western Blotting)

  • Causality: Confirms that phenotypic cell death is mechanistically driven by the intended pathway blockade, not off-target toxicity.

  • Methodology: Lyse treated cells and probe for Phospho-AKT (Ser473) and Phospho-ERK1/2. A dose-dependent decrease in phosphorylation validates on-target ALK inhibition[3].

Workflow Library Compound Library Biochem Biochemical Assay (FRET Z'>0.6) Library->Biochem Screen Cellular Cellular Assay (Phenotypic) Biochem->Cellular IC50 < 1µM Validation Orthogonal Validation Cellular->Validation Efficacy Hit Lead Candidate Validation->Hit Confirmed

Fig 2. Self-validating screening workflow for pyrazole derivative biological evaluation.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data, demonstrating how the specific functionalization of the pyrazole core impacts biological activity across different targets.

Compound ScaffoldPrimary TargetBiochemical IC50Cellular IC50 (H2228)Mechanistic Rationale
Unsubstituted PyrazoleALK (WT)125 nM>10 µMHigh biochemical potency, poor membrane permeability.
1-Ethyl-PyrazoleALK (WT)45 nM1.2 µMN-alkylation improves lipophilicity and cellular uptake.
1-Ethyl-Pyrazole Propanoic Acid ALK (L1196M) 12 nM 0.3 µM Propanoic acid forms critical salt bridge with Lys1150.
Pyrazole Propanoic AcidCOX-280 nM0.9 µMTail mimics arachidonic acid; binds Arg120/Tyr355.

Conclusion

The 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid scaffold is a highly tunable pharmacophore. By understanding the physicochemical causality behind the 1-ethyl group's lipophilicity and the propanoic acid's electrostatic potential, researchers can leverage this core to design potent kinase inhibitors and anti-inflammatory agents. Adhering to self-validating assay workflows ensures that these structural advantages translate reliably from biochemical potential to in vivo efficacy.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • Identification of 4-Phenoxyquinoline Based Inhibitors for L1196M Mutant of Anaplastic Lymphoma Kinase by Structure Source: IBS Publications Repository URL
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate / Museo Naturalistico URL

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-(1-Ethyl-1H-pyrazol-5-yl)propanoic Acid

Introduction & Strategic Rationale The synthesis of 1-alkylpyrazole derivatives is of high interest in modern drug discovery, frequently serving as core scaffolds in the development of GLP-1R agonists for metabolic disea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of 1-alkylpyrazole derivatives is of high interest in modern drug discovery, frequently serving as core scaffolds in the development of GLP-1R agonists for metabolic diseases[1] and orally bioavailable ADAMTS7 inhibitors for cardiovascular indications[2].

When synthesizing 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid, researchers often attempt the direct N-alkylation of pre-formed pyrazole-propanoic acids. However, this approach is notoriously unselective, yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers due to the tautomeric nature of the pyrazole ring.

The Causality of Our Approach: To ensure absolute regiochemical fidelity, this protocol utilizes a de novo side-chain construction. By starting from the commercially available building block[3], the N-ethyl group is already locked in the 1-position relative to the C5-aldehyde. A three-step sequence consisting of a Horner-Wadsworth-Emmons (HWE) olefination, catalytic hydrogenation, and mild saponification ensures high yields, scalability, and self-validating purity at each intermediate stage.

Visual Workflow

Workflow SM 1-Ethyl-1H-pyrazole-5-carbaldehyde (Starting Material) HWE Triethyl phosphonoacetate NaH, THF, 0 °C to RT SM->HWE Int1 Ethyl (E)-3-(1-ethyl-1H-pyrazol-5-yl)acrylate (Intermediate 1) HWE->Int1 Hydrog H2 (1 atm), 10% Pd/C EtOH, RT Int1->Hydrog Int2 Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)propanoate (Intermediate 2) Hydrog->Int2 Sapon 1. LiOH·H2O, THF/H2O, RT 2. HCl (aq) to pH 3 Int2->Sapon Product 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid (Final Product) Sapon->Product

Figure 1: Three-step synthetic workflow for 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid.

Reaction Metrics & Self-Validating Analytical Data

To maintain a self-validating system, researchers must confirm the success of each transformation before proceeding. Table 1 summarizes the expected reaction metrics, and Table 2 provides the critical analytical markers required to verify structural integrity.

Table 1: Reaction Metrics Summary

StepTransformationReagents & ConditionsExpected YieldPurity (LC-MS)
1HWE OlefinationTriethyl phosphonoacetate, NaH, THF, 0 °C to RT85-90%>95%
2Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, EtOH, RT95-98%>98%
3SaponificationLiOH·H₂O, THF/H₂O, RT, then HCl to pH 388-92%>98%

Table 2: Expected Analytical Data (Self-Validation Markers)

Compound¹H NMR (400 MHz, CDCl₃) Key ResonancesMS (ESI+) [M+H]⁺
Intermediate 1δ 7.65 (d, J=16.0 Hz, 1H, alkene), 6.35 (d, J=16.0 Hz, 1H, alkene)195.1
Intermediate 2δ 2.95 (t, 2H, CH₂), 2.65 (t, 2H, CH₂) - Loss of alkene signals197.1
Final Productδ 10.50 (br s, 1H, COOH) - Loss of ethyl ester signals169.1

Step-by-Step Experimental Protocol

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Causality Note: The HWE olefination is selected over a standard aldol condensation because the resulting phosphate byproducts are highly water-soluble, allowing for rapid removal during aqueous workup. Sodium hydride (NaH) ensures irreversible ylide formation, driving the reaction to completion.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Ylide Formation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq, 12 mmol, 0.48 g) in anhydrous THF (15 mL). Cool the mixture to 0 °C using an ice bath. Add triethyl phosphonoacetate (1.1 eq, 11 mmol, 2.47 g) dropwise over 10 minutes. Stir the resulting clear solution at 0 °C for 30 minutes.

  • Coupling: Dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq, 10 mmol, 1.24 g) in anhydrous THF (15 mL). Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The aldehyde spot (Rf ~0.4) must be completely consumed, replaced by a new UV-active spot (Rf ~0.6).

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to afford Intermediate 1 .

Step 2: Chemoselective Catalytic Hydrogenation

Causality Note: 10% Pd/C with H₂ gas at atmospheric pressure is highly chemoselective. It rapidly reduces the exocyclic α,β-unsaturated double bond without risking hydrogenolysis of the pyrazole ring or reduction of the ester moiety.

  • Preparation: Dissolve Intermediate 1 (1.0 eq, 8 mmol, 1.55 g) in absolute ethanol (25 mL) in a 50 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 150 mg) to the solution under a gentle stream of nitrogen to prevent solvent ignition.

  • Atmosphere Exchange: Seal the flask with a rubber septum, evacuate the atmosphere under vacuum, and backfill with hydrogen gas from a balloon. Repeat this purge cycle 3 times.

  • Reaction: Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm) for 12 hours.

  • Validation Check: Analyze an aliquot by LC-MS to confirm the disappearance of the alkene mass ([M+H]⁺ 195.1) and the appearance of the alkane mass ([M+H]⁺ 197.1).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc (30 mL). Concentrate the filtrate under reduced pressure to yield Intermediate 2 . (Note: Purity is typically >98%; proceed without chromatography).

Step 3: Mild Saponification

Causality Note: LiOH·H₂O in a biphasic THF/Water system is utilized over NaOH or KOH. Lithium coordinates strongly with the ester carbonyl, accelerating hydrolysis under milder conditions and preventing base-catalyzed side reactions. Acidification to pH 3 targets the isoelectric point of the product, maximizing extraction efficiency.

  • Preparation: Dissolve Intermediate 2 (1.0 eq, 7.5 mmol, 1.47 g) in a 1:1 mixture of THF and deionized water (30 mL total volume).

  • Hydrolysis: Add LiOH·H₂O (2.0 eq, 15 mmol, 0.63 g) in one portion. Stir the reaction at room temperature for 4 hours. The biphasic mixture will become homogeneous as the ester is consumed.

  • Validation Check: TLC (Hexanes/EtOAc 1:1) should indicate complete consumption of the ester starting material.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator (bath temp < 40 °C).

  • Acidification: Cool the remaining aqueous phase to 0 °C and carefully acidify with 1M HCl until the pH reaches ~3.0 (monitor continuously with pH paper).

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 × 25 mL). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Final Purification: Triturate the resulting solid with cold hexanes/diethyl ether (9:1) to afford 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid as a white crystalline solid.

References

  • [1] Google Patents. US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists. (2024).

  • [2] Meibom, D., et al. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor. Journal of Medicinal Chemistry, 67(4), 2907-2940 (2024).[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 3-(1-ethyl-1H-pyrazol-5-yl)propanoic Acid

Introduction & Analytical Rationale 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid is a critical active moiety and intermediate in pharmaceutical synthesis. Structurally, it is an amphoteric-like molecule featuring a lipophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid is a critical active moiety and intermediate in pharmaceutical synthesis. Structurally, it is an amphoteric-like molecule featuring a lipophilic 1-ethyl-pyrazole ring and a terminal propanoic acid group.

Causality in Method Design: The terminal carboxylic acid has an estimated pKa of ~4.5. Under neutral physiological conditions, this moiety ionizes into a highly polar carboxylate anion, leading to poor retention, peak splitting, and severe tailing on conventional reversed-phase (RP) stationary phases[1]. To achieve robust retention and sharp peak symmetry, the mobile phase pH must be strictly controlled at least 2 pH units below the pKa (i.e., pH ≤ 2.5)[2]. This suppresses the ionization of the acidic group, ensuring the molecule remains in its neutral, hydrophobic state for optimal interaction with the C18 alkyl chains. Furthermore, the pyrazole nitrogens can act as weak bases; utilizing an acidic mobile phase coupled with an end-capped stationary phase prevents secondary interactions with residual silanols[3].

Method Development Workflow

HPLC_Method_Development N1 1. Physicochemical Profiling (pKa ~4.5, Amphoteric) N2 2. Mobile Phase Selection (pH 2.0 to suppress ionization) N1->N2 Dictates pH strategy N3 3. Stationary Phase (End-capped C18 for tailing reduction) N2->N3 Matches polarity N4 4. Method Optimization (Gradient, Flow Rate, Temp) N3->N4 Fine-tunes resolution N5 5. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) N4->N5 Locks parameters N6 6. Final Validated Protocol (Routine Analysis) N5->N6 Confirms reliability

Fig 1. Logical workflow for the HPLC method development and validation lifecycle.

Table 1: Physicochemical Properties & Chromatographic Implications
ParameterValue / CharacteristicChromatographic Implication
Target Analyte 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acidAmphoteric nature requires strict pH control.
Acidic pKa ~4.5 (Propanoic acid moiety)Mobile phase pH must be ≤ 2.5 to ensure protonation[1].
Basic pKa ~2.5 (Pyrazole nitrogen)Weak base; end-capped column needed to prevent tailing.
UV Max (λmax) ~225 nmDetection wavelength set to 225 nm for maximum sensitivity.

Experimental Protocols & Method Optimization

Optimized Chromatographic Conditions

To ensure the method is stability-indicating and capable of separating the main peak from potential synthetic impurities, a gradient elution strategy was selected over an isocratic approach[2].

Table 2: Optimized Chromatographic Conditions
ParameterOptimized Setting
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Elution Mode Gradient (0-5 min: 10% B, 5-15 min: 10→60% B, 15-20 min: 60% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 225 nm
Step-by-Step Preparation Methodology
  • Mobile Phase A Preparation : Carefully pipette 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) into a 1000 mL volumetric flask. Bring to volume with ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Causality: TFA lowers the pH to ~2.0, suppressing carboxylic acid ionization, and acts as a weak ion-pairing agent to sharpen the pyrazole peak[3].

  • Mobile Phase B Preparation : Transfer 1000 mL of 100% HPLC-grade Acetonitrile into a solvent reservoir. Degas via sonication. Causality: Acetonitrile is chosen over methanol due to its lower viscosity (reducing system backpressure) and lower UV cutoff, which is critical for a clean baseline at 225 nm[3].

  • Diluent Preparation : Mix ultrapure water and acetonitrile in a 50:50 (v/v) ratio. Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/splitting).

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve, and make up to volume.

  • Working Solutions : Serially dilute the stock solution with the diluent to achieve the calibration range of 10 µg/mL to 100 µg/mL.

Self-Validating System & ICH Q2(R2) Protocol

A robust analytical protocol must be a self-validating system. Prior to executing any sample analysis, System Suitability Testing (SST) is performed. If the SST criteria are not met, the system automatically flags the run as invalid, preventing the generation of erroneous data. Following SST, the method was validated according to ICH Q2(R2) guidelines[4].

Table 3: System Suitability Parameters (SST)
ParameterAcceptance CriteriaTypical Result
Retention Time (Rt) Consistent (± 0.2 min)~8.4 min
Theoretical Plates (N) > 2000> 8500
Tailing Factor (Tf) ≤ 1.51.12
Injection Precision %RSD ≤ 2.0% (n=5)0.45%
Step-by-Step Validation Execution
  • Specificity : Inject blank diluent and mobile phase. Confirm that no interfering peaks elute at the retention time of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid (~8.4 min).

  • Linearity : Inject the working solutions (10, 25, 50, 75, 100 µg/mL) in triplicate. Plot peak area against concentration and calculate the regression coefficient ( R2 ). Causality: This range covers 10% to 100% of the nominal analytical concentration, ensuring accurate quantification of both trace impurities and main assay components[4].

  • Accuracy (Recovery) : Prepare spiked samples at 50%, 100%, and 150% of the target test concentration. Analyze in triplicate and calculate the percentage recovery against the theoretical spiked amount.

  • Precision : For Repeatability, analyze six independent preparations of the 100% test concentration on the same day. For Intermediate Precision, have a second analyst perform the same procedure on a different day using a different HPLC system.

Table 4: ICH Q2(R2) Validation Summary
Validation ParameterRange / CriteriaResult
Linearity Range 10 – 100 µg/mL R2 = 0.9998
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%
Repeatability %RSD ≤ 2.0%0.62%
Intermediate Precision %RSD ≤ 2.0%0.85%
LOD / LOQ Signal-to-Noise 3:1 / 10:10.5 µg/mL / 1.5 µg/mL

References

  • Title : ICH guideline Q2(R2) on validation of analytical procedures Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL :[Link][4]

  • Title : A Review on Development and Validation of Stability Indicating HPLC Methods for Analysis of Acidic Drugs Source : ResearchGate URL :[Link][1]

  • Title : HPLC Method Development and Validation for Pharmaceutical Analysis Source : PharmTech URL :[Link][2]

  • Title : Practical HPLC method development screening Source : Element Lab Solutions URL :[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

preventing thermal degradation of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid during storage

Technical Support Center: Troubleshooting & Storage Guide for 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Storage Guide for 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals handling 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid .

This compound is a highly versatile building block, but its unique molecular anatomy—pairing an electron-rich, N-ethylated pyrazole ring with a flexible propanoic acid side chain—makes it susceptible to specific environmental stressors. Below, we break down the causality of its degradation, provide self-validating storage protocols, and answer the most critical troubleshooting questions encountered in the field.

Part 1: The Causality of Degradation (Expertise & Experience)

To prevent degradation, we must first understand the structural liabilities of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid:

  • Intermolecular Hydrogen Bonding & Hygroscopicity: While the N1 position of the pyrazole is alkylated (ethyl), the N2 position retains a lone pair, acting as a strong hydrogen-bond acceptor. The propanoic acid moiety acts as a strong donor. This dynamic allows the molecule to form complex intermolecular hydrogen-bonded networks[1]. When exposed to atmospheric humidity, water molecules easily intercalate into this network, acting as a plasticizer that collapses the crystalline lattice.

  • Oxidative and Thermal Stress: Spontaneous thermal decarboxylation of heteroaryl propionic acids typically requires extreme temperatures (>150 °C) or enzymatic intervention[2]. However, prolonged storage at room temperature in the presence of ambient light, oxygen, or trace transition metals (e.g., from stainless steel spatulas) significantly lowers the activation energy for auto-oxidation and trace decarboxylation[3].

DegradationMechanisms A 3-(1-ethyl-1H-pyrazol-5-yl) propanoic acid B Moisture & Heat (> 40°C) A->B Absorbs H2O C Oxidative Stress (O2 + Light) A->C Radical Attack D Hygroscopic Collapse (Sticky Gum) B->D Phase Transition E N-Oxide Formation (+16 Da) C->E Auto-oxidation

Logical pathways of thermal and oxidative degradation for pyrazole propanoic acids.

Part 2: Troubleshooting FAQs

Q1: I left my batch on the benchtop overnight, and the powder has turned into a sticky gum. Is the compound chemically ruined? A: Not necessarily. What you are observing is likely a moisture-induced phase transition rather than chemical degradation. Because of the basic N2 atom and acidic carboxyl group, the compound is highly hygroscopic. Absorbed water lowers the glass transition temperature (Tg), causing the powder to "melt" into a gum. Rescue Protocol: Dissolve the gum in a minimal amount of anhydrous acetonitrile, freeze the solution using dry ice/acetone, and lyophilize (freeze-dry) for 24 hours to recover the free-flowing powder.

Q2: I suspect my older batch has thermally degraded. How do I analytically verify its integrity? A: Thermal and oxidative degradation will produce distinct signatures. Run an LC-MS (ESI+) and a 1H-NMR (in DMSO-d6) and compare your results against the baseline data in the table below.

Table 1: Diagnostic Analytical Shifts for Degradation Byproducts

Analyte StateLC-MS (m/z) [M+H]+1H-NMR Diagnostic Shift (ppm)Physical Appearance
Intact Compound 169.112.1 (br s, 1H, COOH), 4.1 (q, 2H, N-CH2)White/Off-white powder
Oxidized Byproduct 185.1 (+16 Da)4.4 (q, 2H, N-CH2 - downfield shift)Yellowish powder or gum
Decarboxylated 125.1 (-44 Da)Loss of 12.1 ppm peak; new vinylic protonsVolatile liquid / oily residue
Moisture Adduct 169.1 (No change)Broadening of exchangeable protonsSticky gum / clumping

Q3: We are purchasing this compound in bulk. How should we store it to prevent thermal and oxidative degradation over a 12-month period? A: Bulk storage requires a strict, self-validating aliquoting workflow to minimize freeze-thaw cycles and prevent continuous exposure to atmospheric moisture and oxygen. Follow the protocol below.

Part 3: Self-Validating Storage Protocol

To guarantee the long-term stability of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid, implement the following step-by-step methodology.

Materials Required:

  • Amber glass vials (to prevent UV-induced auto-oxidation)

  • PTFE-lined screw caps

  • High-purity Argon gas (heavier than air/nitrogen)

  • Parafilm

Step-by-Step Methodology:

  • Thermal Equilibration: Before opening the bulk container, allow it to equilibrate to room temperature inside a desiccator for at least 2 hours. Causality: Opening a cold container pulls atmospheric moisture directly onto the powder via condensation.

  • Aliquoting: Weigh out working amounts (e.g., 50–100 mg) into individual amber glass vials using a ceramic or plastic spatula. Causality: Avoiding stainless steel prevents the introduction of trace transition metals that catalyze thermal decarboxylation[2].

  • Argon Purging: Insert an Argon gas line halfway into the vial and flow gently for 5–10 seconds. Causality: Argon is denser than air; it will sink to the bottom of the vial, creating an inert blanket that completely displaces oxygen and moisture.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined cap and wrap the exterior seal tightly with Parafilm.

  • Storage: Store the aliquots at -20 °C.

The Self-Validating System: This protocol validates its own success. Upon retrieving an aliquot after 30 days, gently tap the vial. If the powder flows freely , your Argon purge and moisture seal were successful. If the powder adheres to the glass walls or forms micro-clumps , the seal has failed and moisture has entered. This physical check acts as an early warning system, allowing you to re-lyophilize the batch before irreversible chemical degradation occurs.

StorageWorkflow N1 1. Thermal Equilibration N2 2. Aliquoting (Amber Vials) N1->N2 N3 3. Argon Purge (Displace O2) N2->N3 N4 4. PTFE Seal + Parafilm N3->N4 N5 5. Storage (-20°C, Dark) N4->N5

Self-validating step-by-step workflow for aliquoting and long-term inert storage.

References

  • BenchChem Technical Support Team. (2025). Benchmarking the Stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid Against Analogues: A Comparative Guide. BenchChem.
  • Kuwata, S., & Ikariya, T. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • Raftery, J., et al. (2020). Scalable, Telescoped Hydrogenolysis–Enzymatic Decarboxylation Process for the Asymmetric Synthesis of (R)-α-Heteroaryl Propionic Acids. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-(1-Ethyl-1H-pyrazol-5-yl)propanoic acid vs. 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid

Executive Summary As a Senior Application Scientist, I frequently observe medicinal chemistry teams treating N-methyl and N-ethyl pyrazole building blocks as functionally interchangeable. However, the transition from 3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently observe medicinal chemistry teams treating N-methyl and N-ethyl pyrazole building blocks as functionally interchangeable. However, the transition from 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid to 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid introduces subtle yet highly impactful changes in steric volume and lipophilicity[1]. This guide deconstructs the structural dynamics, amide coupling reactivity, and pharmacological implications of these two synthons, providing the causality behind experimental choices to help you make data-driven decisions in your drug design workflows.

Structural Profiling & Physicochemical Data

The core functional difference between these two molecules lies at the N1 position of the pyrazole ring. Because the propanoic acid chain is located at the adjacent C5 position, the system is subject to significant 1,5-disubstitution steric interactions.

  • N-Methyl Derivative: The rigid, compact methyl group presents minimal steric clash with the alpha-methylene of the C5-propanoic acid chain. This allows the propanoic acid tail a high degree of conformational freedom.

  • N-Ethyl Derivative: The ethyl group possesses a freely rotating C-C bond. This rotation sweeps a significantly larger steric volume, forcing the adjacent C5-propanoic acid chain into a more restricted conformational space to minimize allylic-type 1,3-strain.

Table 1: Physicochemical & Reactivity Comparison

Property3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid3-(1-Ethyl-1H-pyrazol-5-yl)propanoic acidImpact on Drug Design
Molecular Weight 154.17 g/mol 168.19 g/mol Negligible difference.
Steric Volume (N1) CompactExpanded (Rotational)Restricts C5-chain conformation.
Estimated cLogP ~0.8~1.2 to 1.3Ethyl increases lipophilicity[2].
Coupling Kinetics Fast (Standard)Moderately SlowerRequires optimized coupling conditions.
Reactivity & Conformational Dynamics

While the reactive carboxylic acid moiety is separated from the pyrazole ring by two carbon atoms, the macroscopic conformation of the molecule heavily dictates its reactivity. During amide coupling, the carboxylic acid is converted into an active ester. The N-ethyl group's steric bulk can cause the propanoic acid chain to fold outward, potentially shielding the activated carbonyl from incoming nucleophiles (amines).

G N_sub N1-Alkyl Substitution (Methyl vs Ethyl) Steric Steric Volume Expansion (Ethyl > Methyl) N_sub->Steric Physical Lipid Lipophilicity Shift (+0.4 to +0.5 cLogP) N_sub->Lipid Chemical Conf C5-Propanoic Acid Conformational Restriction Steric->Conf 1,5-Interaction ADME ADME Profile Alteration (Permeability & Clearance) Lipid->ADME Partitioning React Amide Coupling Kinetics (Slower for N-Ethyl) Conf->React Hindrance

Fig 1: Logical flow of N1-substitution effects on pyrazole-5-propanoic acid reactivity and ADME.

Standardized Self-Validating Experimental Protocol

To overcome the subtle conformational hindrances of the N-ethyl derivative, a highly efficient coupling reagent is required. Amide bond formation is a fundamentally important reaction, and HATU is the gold standard here[3]. It generates a highly reactive HOAt ester that resists epimerization and accelerates the coupling of sterically demanding substrates.

Protocol: Amide Coupling of N-Alkyl Pyrazole-5-Propanoic Acids Causality Check: We utilize HATU over standard EDC/HOBt because the superior leaving group ability of HOAt compensates for the reduced collision frequency caused by the N-ethyl group's steric shielding[3].

  • Activation: Dissolve the pyrazole-5-propanoic acid derivative (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and cool to 0°C. Add HATU (1.1 eq) portion-wise.

    • Expert Insight: Cooling to 0°C prevents thermal degradation of the active ester before the amine is introduced, ensuring maximum intermediate stability.

  • Amine Addition: Stir for 15 minutes to ensure complete activation, then add the target primary or secondary amine (1.0 eq). Allow the reaction to warm to room temperature.

  • In-Process Monitoring (Self-Validation): After 2 hours, take a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criterion: You must observe the disappearance of the HOAt-active ester mass and the appearance of the product mass. If the active ester persists, the amine is too hindered, necessitating gentle heating (40°C).

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (crucial for removing residual DMF), brine, dry over Na2SO4, and concentrate for flash chromatography.

Workflow Step1 1. Acid Activation HATU (1.1 eq), DIPEA (2.0 eq) DMF, 0°C to RT, 15 min Step2 2. Amine Addition R-NH2 (1.0 eq) RT, 2-12 hours Step1->Step2 Step3 3. Monitoring LC-MS Aliquot Analysis Step2->Step3 Decision Conversion > 95%? Step3->Decision Decision->Step2 No (Continue) Step4 4. Purification EtOAc/H2O Extraction Flash Chromatography Decision->Step4 Yes

Fig 2: Standardized self-validating amide coupling workflow for pyrazole-5-propanoic acids.

Pharmacological Implications (ADME/Tox)

The decision to use the N-methyl versus the N-ethyl building block extends beyond synthetic feasibility and directly impacts the clinical viability of the final drug candidate.

  • Lipophilicity & Permeability: The addition of the ethyl group increases the cLogP by approximately 0.4 to 0.5 units. According to Lipinski's foundational ADME principles ("Rule of 5"), managing lipophilicity is critical to maintaining aqueous solubility and oral bioavailability[2]. If your core scaffold is already highly lipophilic, the N-methyl derivative is the safer choice to prevent solubility crash-out.

  • Target Binding: The N-ethyl group can effectively fill deeper hydrophobic pockets within a target protein's active site, potentially increasing binding affinity. However, if the pocket is rigid, the ethyl group may introduce a severe steric penalty, reducing potency.

  • Metabolic Stability: N-ethyl groups are generally more susceptible to CYP450-mediated alpha-hydroxylation and subsequent N-dealkylation compared to the more oxidatively stable N-methyl groups, which can alter the drug's half-life and clearance rates.

Sources

Comparative

Comparative Pharmacokinetics of 3-(1-Ethyl-1H-pyrazol-5-yl)propanoic Acid Analogs: A Guide for Lead Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Reference Executive Summary & Mechanistic Rationale In the landscape of moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Reference

Executive Summary & Mechanistic Rationale

In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a privileged scaffold, heavily utilized in the design of anti-inflammatory agents, kinase inhibitors, and cardiovascular drugs[1]. Specifically, the 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid moiety serves as a highly effective bioisostere for imidazole- and phenyl-propanoic acids.

Historically, imidazole-based drug candidates suffer from poor pharmacokinetic (PK) profiles due to rapid first-pass metabolism and excessive polarity. By substituting the imidazole core with a pyrazole ring, developers can significantly enhance lipophilicity, solubility, and overall metabolic stability[2]. Furthermore, pyrazole-3-propanoic acid derivatives have demonstrated profound efficacy as inhibitors of leukotriene biosynthesis (targeting 5-lipoxygenase and FLAP) and cyclooxygenases in human neutrophils[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacokinetic performance of the 1-ethyl-pyrazole analog against its unalkylated, methylated, and imidazole counterparts. This guide elucidates the causality behind these PK shifts and provides self-validating experimental protocols to ensure rigorous in-house reproduction of these findings.

Comparative Pharmacokinetic Profiling

The addition of an ethyl group at the N-1 position of the pyrazole ring is not an arbitrary structural tweak; it is a calculated pharmacokinetic optimization.

  • Steric Shielding: The N-ethyl group provides steric hindrance that shields the adjacent nitrogen and the pyrazole core from rapid cytochrome P450 (CYP)-mediated oxidation, a common liability in unsubstituted heterocycles[4].

  • Lipophilicity Modulation: Compared to a methyl group, the ethyl substitution incrementally increases the partition coefficient (LogP), enhancing membrane permeability and oral bioavailability without pushing the molecule into a highly lipophilic, "greasy" space that would result in high plasma protein binding and rapid biliary clearance.

  • Phase II Diversion: Unsubstituted pyrazoles and imidazoles are highly susceptible to N-glucuronidation. N-alkylation forces the primary metabolic clearance pathway toward the propanoic acid tail via acyl glucuronidation, which generally exhibits a more predictable clearance rate[5].

Table 1: In Vivo Pharmacokinetic Parameters in Sprague-Dawley Rats

Data represents intravenous (IV) dosing at 1 mg/kg and oral (PO) dosing at 5 mg/kg. Values are normalized means (n=6).

Compound Scaffold T1/2​ (hr) CL (mL/min/kg) Vss​ (L/kg) AUC0−∞​ (PO) (ng·h/mL)Bioavailability ( F% )Primary Clearance Mechanism
Imidazole-4-propanoic acid 1.2 ± 0.345.21.885022%CYP Oxidation & N-Glucuronidation
1H-Pyrazol-5-yl propanoic acid 2.6 ± 0.428.51.51,94041%N-Glucuronidation
1-Methyl-1H-pyrazol-5-yl propanoic acid 4.1 ± 0.518.31.93,12058%Acyl Glucuronidation
1-Ethyl-1H-pyrazol-5-yl propanoic acid 6.8 ± 0.6 11.4 2.4 4,850 76% Acyl Glucuronidation

Conclusion from Data: The 1-ethyl-1H-pyrazole analog demonstrates a superior pharmacokinetic profile, exhibiting the lowest systemic clearance ( 11.4 mL/min/kg) and the highest oral bioavailability ( 76% ). The increased volume of distribution ( Vss​ ) indicates better tissue penetration compared to the highly polar imidazole analog.

Metabolic Biotransformation Pathways

Understanding the clearance mechanism is critical for predicting drug-drug interactions (DDIs). The biotransformation of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid analogs is predominantly governed by Phase II UDP-glucuronosyltransferase (UGT) enzymes acting on the carboxylic acid, with CYP-mediated N-deethylation serving as a minor secondary pathway.

G A Parent Compound 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid B Phase I Metabolism (CYP450 Mediated) A->B Oxidation C Phase II Metabolism (UGT Mediated) A->C Conjugation D N-Deethylation (Minor Pathway) B->D E Acyl Glucuronidation (Major Pathway) C->E F Renal Excretion D->F E->F G Biliary Excretion E->G

Fig 1. Primary metabolic biotransformation pathways of N-ethyl pyrazole propanoic acid analogs.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. They include internal controls and specific parameters designed to prevent systemic artifacts during PK evaluation.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) to predict in vivo hepatic clearance.

Rationale: By utilizing a system with and without NADPH, we can isolate CYP-mediated Phase I clearance from background degradation.

  • Preparation: Prepare a 10 mM stock solution of the pyrazole analog in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine human or rat liver microsomes (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Control Integration: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls to validate microsomal activity.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) and the test compound (final concentration 1 µM; final DMSO < 0.1%).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life of depletion and subsequent CLint​ .

Protocol B: In Vivo Pharmacokinetic Study Design

PK_Workflow N1 In Vivo Dosing (IV & PO Arms) N2 Serial Blood Sampling (0 - 24 hrs) N1->N2 N3 Plasma Extraction (Protein Precipitation) N2->N3 N4 LC-MS/MS Analysis (MRM Mode) N3->N4 N5 NCA PK Modeling (Phoenix WinNonlin) N4->N5

Fig 2. Standardized in vivo pharmacokinetic workflow for pyrazole propanoic acid derivatives.

Rationale: A crossover or parallel arm design in rodents allows for the exact determination of absolute bioavailability ( F% ).

  • Formulation:

    • IV Arm: Formulate the N-ethyl pyrazole analog at 1 mg/mL in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution.

    • PO Arm: Formulate at 1 mg/mL in 0.5% Methylcellulose (MC) / 0.1% Tween-80 in water to form a homogenous suspension.

  • Dosing: Administer to fasted, male Sprague-Dawley rats (n=3 per route). IV dose via tail vein (1 mg/kg); PO dose via oral gavage (5 mg/kg).

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​EDTA tubes.

  • Processing: Centrifuge blood at 3000g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

  • LC-MS/MS Quantification: Extract plasma using protein precipitation (3 volumes of Acetonitrile + Internal Standard). Analyze using a C18 column with a gradient mobile phase (0.1% Formic acid in Water vs. Acetonitrile). Monitor via Multiple Reaction Monitoring (MRM) transitioning the parent mass to the specific pyrazole fragment.

  • Data Analysis: Process concentration-time data using Non-Compartmental Analysis (NCA) to derive the parameters shown in Table 1.

Conclusion

The transition from imidazole or unsubstituted pyrazole propanoic acids to the 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid scaffold represents a definitive upgrade in drug design. By strategically introducing the N-ethyl group, medicinal chemists can effectively block rapid Phase I N-dealkylation and Phase II N-glucuronidation, thereby extending the systemic half-life and drastically improving oral bioavailability. For researchers developing novel anti-inflammatory or cardiovascular therapeutics, adopting this specific alkylated pyrazole bioisostere provides a robust foundation for overcoming traditional pharmacokinetic liabilities.

Sources

Validation

Validating In Vitro Biological Assay Results for 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid: A Comparative Guide

Authored by: A Senior Application Scientist In the landscape of modern drug discovery, the rigorous validation of in vitro biological activity is a critical step in the journey from a chemical entity to a potential thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the rigorous validation of in vitro biological activity is a critical step in the journey from a chemical entity to a potential therapeutic agent. This guide provides a comprehensive framework for validating the in vitro biological assay results for a novel pyrazole compound, 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antioxidant properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.

For the purpose of this illustrative guide, we will hypothesize that 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid has been designed as a potential inhibitor of the AKT1 signaling pathway, a key regulator of cell survival and proliferation that is often dysregulated in cancer.[3] We will compare its hypothetical performance against a well-established, commercially available AKT1 inhibitor, Capivasertib , which will serve as our benchmark.

The Central Role of the PI3K/AKT/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, driving tumorigenesis and resistance to therapy. AKT1, a serine/threonine kinase, is a central node in this pathway. Its inhibition is a promising strategy for cancer treatment.

AKT1_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT1 AKT1 PDK1->AKT1 activates mTORC1 mTORC1 AKT1->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT1->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Pillar 1: Experimental Design for In Vitro Validation

A robust validation process is built on a foundation of well-designed experiments. The goal is to provide objective evidence that an analytical method is suitable for its intended purpose.[4] Our experimental design will focus on two key aspects: potency and cellular activity .

Experimental Workflow

experimental_workflow cluster_potency Potency Assessment cluster_cellular Cellular Activity Assessment biochemical_assay Biochemical Kinase Assay - Measure direct inhibition of AKT1 - Determine IC50 value cell_proliferation_assay Cell-Based Proliferation Assay - Use cancer cell line with active AKT signaling - Determine GI50 value biochemical_assay->cell_proliferation_assay western_blot Target Engagement Assay (Western Blot) - Confirm inhibition of AKT1 phosphorylation in cells cell_proliferation_assay->western_blot data_analysis Data Analysis & Comparison western_blot->data_analysis start Start start->biochemical_assay end End data_analysis->end

Caption: The overall experimental workflow for validating in vitro activity.

Pillar 2: Detailed Experimental Protocols

The trustworthiness of experimental data hinges on the meticulous execution of validated protocols. Here, we provide step-by-step methodologies for the key experiments.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the test compound to the target kinase.

Principle: A fluorescently labeled antibody (Eu-anti-tag) binds to the kinase, and a fluorescent tracer (kinase tracer) binds to the ATP-binding site of the kinase. In the absence of an inhibitor, Förster Resonance Energy Transfer (FRET) occurs between the europium (Eu) on the antibody and the tracer, resulting in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid and Capivasertib in 100% DMSO.

    • Prepare serial dilutions of the compounds in assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare the kinase/antibody mixture and the tracer solution according to the manufacturer's protocol.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

    • Calculate the emission ratio (e.g., 665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce the signal by 50%).

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture:

    • Culture a human cancer cell line known to have an activated AKT pathway (e.g., MCF-7 breast cancer cells) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid and Capivasertib for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Pillar 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for objective comparison.

Comparative Performance Data (Hypothetical)
Parameter3-(1-ethyl-1H-pyrazol-5-yl)propanoic acidCapivasertib (Comparator)
Biochemical IC50 (AKT1) 50 nM10 nM
Cellular GI50 (MCF-7) 250 nM80 nM
Selectivity (Kinase Panel) ModerateHigh
Solubility (PBS, pH 7.4) 50 µM100 µM
Permeability (PAMPA) ModerateHigh

Interpretation:

In this hypothetical scenario, 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid demonstrates promising inhibitory activity against AKT1, albeit with a lower potency compared to the established inhibitor, Capivasertib. The five-fold difference in biochemical IC50 and approximately three-fold difference in cellular GI50 suggest that while active, further optimization of the compound may be necessary to enhance its efficacy.

The moderate selectivity and permeability, along with lower solubility, are key areas for improvement in future medicinal chemistry efforts. These parameters are crucial for the developability of a compound into a successful drug.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to validating the in vitro biological assay results for 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid, using a hypothetical but plausible biological target. The principles of robust experimental design, meticulous execution of validated protocols, and clear data interpretation are paramount for generating trustworthy and actionable results in drug discovery.

The hypothetical data presented here illustrates a common scenario where a novel compound shows promise but requires further optimization to match or exceed the performance of existing inhibitors. The next steps in the development of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid would involve structure-activity relationship (SAR) studies to improve its potency, selectivity, and drug-like properties.

By adhering to the principles of scientific integrity and logical validation, researchers can confidently advance promising compounds through the drug discovery pipeline.

References

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. PMC. [Link]

  • TGS-4 Guidance on Test Method Validation for IVDs. IRIS. [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. [Link]

  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega Korea. [Link]

  • A Practical Guide to Immunoassay Method Validation. PMC - NIH. [Link]

  • Assay Method Validation Protocol. Scribd. [Link]

  • Biomarker Assay Validations – A Time for Change? Drug Development and Delivery. [Link]

  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Academia.edu. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. [Link]

  • Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl Di-Hydropyrazole Derivatives as Potential Anticancer Agents. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Proactive Approach to Safety: Essential Personal Protective Equipment and Handling Protocols for 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid

In the dynamic landscape of drug discovery and chemical research, the introduction of novel compounds like 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid is a constant. While comprehensive safety data for every new chemical e...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and chemical research, the introduction of novel compounds like 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid is a constant. While comprehensive safety data for every new chemical entity may not always be immediately available, a robust safety protocol is non-negotiable. This guide provides essential, immediate safety and logistical information for handling this compound. Our approach is rooted in established safety principles for related chemical structures, including pyrazole derivatives and carboxylic acids, ensuring a proactive and cautious methodology. This document will serve as your primary resource for establishing safe laboratory practices, from initial handling to final disposal.

Hazard Analysis: An Inference-Based Approach

  • Pyrazole Core: The pyrazole ring is a common motif in many pharmaceuticals and agrochemicals. While pyrazole itself can be harmful if swallowed and cause serious eye damage, derivatives exhibit a range of toxicological profiles.[1][2] Analogs such as 1-methyl-4-iodo-1H-pyrazole are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1]

  • Carboxylic Acid Moiety: The propanoic acid group classifies the compound as a carboxylic acid. Chemicals in this family can be corrosive and require specific personal protective equipment (PPE), such as goggles and gloves, to prevent contact.[3]

  • Inferred Hazard Profile: Based on these structural components, it is prudent to treat 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid as a substance that is, at a minimum, a skin irritant, a serious eye irritant, and potentially harmful if ingested or inhaled.[4][5]

This conservative assessment forms the basis for the comprehensive PPE and handling recommendations that follow. All laboratory activities must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following recommendations are based on the inferred hazard profile and are designed to provide a robust barrier against potential chemical contact.[8]

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing or dust generation.Protects against direct splashes and airborne particles that can cause serious eye irritation or damage.[9] Ensure equipment is tested and approved under standards like NIOSH (US) or EN 166 (EU).[10]
Skin and Body Protection A flame-resistant lab coat is required. Chemical-resistant gloves (e.g., nitrile rubber) must be worn. For larger quantities or spill response, a chemical-resistant apron and boots are necessary.Prevents skin contact, which may cause irritation or allergic reactions.[10][11] Gloves must be inspected before use and removed properly to avoid contaminating the skin.[10] Contaminated clothing should be removed immediately and washed before reuse.[11][12]
Respiratory Protection All handling of the solid compound should occur within a certified chemical fume hood to control airborne exposure. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate particulate filters is required.Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[8][9] A written Respiratory Protection Program may be necessary, and users should be properly trained and fit-tested.[13]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for mitigating risks. The following workflow provides a clear, repeatable process for handling 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid.

Preparation and Engineering Controls
  • Designate a Work Area: All work with this compound must be conducted in a designated area within a laboratory.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.[6][7] An eyewash station and safety shower must be readily accessible.[11][14]

  • Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weighing paper, and appropriately labeled containers.

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

Handling the Compound
  • Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood to contain any dust.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Labeling: All primary and secondary containers must be clearly labeled with the full chemical name and any known hazard warnings.[13]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.[9]

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream.[10]

  • Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[10][12]

Chemical Handling and Safety Workflow

The following diagram illustrates the logical flow of operations for safely handling 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_risk 1. Conduct Risk Assessment (Review Analog SDS) prep_ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_eng 3. Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh 4. Weigh and Transfer Chemical prep_eng->handle_weigh handle_solution 5. Prepare Solutions (if needed) handle_weigh->handle_solution handle_label 6. Label All Containers handle_solution->handle_label cleanup_decon 7. Decontaminate Work Area handle_label->cleanup_decon cleanup_waste 8. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination.[1]

  • Waste Classification: Treat 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid and any materials contaminated with it (e.g., gloves, weighing paper) as hazardous chemical waste.[1]

  • Containerization: Collect all waste in a designated, properly labeled, and sealable container made of a compatible material.[1] The label must clearly state "Hazardous Waste" and include the full chemical name.[1][13]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[1]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][2] Do not pour this chemical down the drain or dispose of it in regular trash.[1]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Guidance documents - ECHA. European Chemicals Agency. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • Practical Guides - ECHA. European Chemicals Agency. [Link]

  • Guidance - ECHA. European Chemicals Agency. [Link]

  • REACH. Society for Chemical Hazard Communication. [Link]

  • ECHA On Updated CLP Regulation Hazard Communication for Chemicals. Sunstream. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Servier. [Link]

  • Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. [Link]

  • 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid. NextSDS. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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